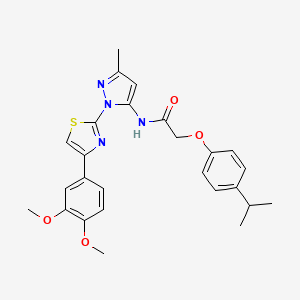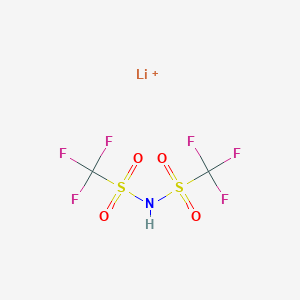
lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide typically involves the reaction of anhydrous lithium fluoride with N-butyl-bistrifluoromethylsulfonimide in isopropyl acetate under reflux conditions for about 10 hours . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It can act as a strong acid to prepare Lewis Acid catalysts.
Oxidation and Reduction Reactions: It is used to improve the efficiency of graphene/silicon Schottky solar cells by chemical doping.
Formation of Ionic Liquids: The anion is widely used in ionic liquids due to its stability and low toxicity.
Common reagents and conditions for these reactions include strong acids and bases, as well as specific solvents like isopropyl acetate. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has numerous applications in scientific research:
Energy Storage: It is used as an electrolyte in lithium-ion batteries and solar cells.
Catalysis: It serves as a strong acid to prepare Lewis Acid catalysts.
Material Science: It is employed to enhance the conductivity and hole mobility of materials used in perovskite solar cells.
Recycling: It acts as a solvent for recycling battery electrodes.
Mechanism of Action
The compound exerts its effects primarily through its ability to form a stable solid-electrolyte interphase (SEI) on lithium metal anodes. This SEI layer is rich in inorganic materials, which helps to passivate the electrode surface against lithium corrosion . The unique pseudo-crown ether-like structure of the compound promotes the formation of this SEI layer, enhancing the performance and longevity of lithium metal batteries .
Comparison with Similar Compounds
Compared to other similar compounds, such as lithium hexafluorophosphate (LiPF6), lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide offers higher solubility and stability . Other similar compounds include:
These compounds share similar properties but differ in their specific applications and stability profiles.
Properties
Molecular Formula |
C2HF6LiNO4S2+ |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
lithium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H;/q;+1 |
InChI Key |
RTLWMVLZOOCWKT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)
![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)
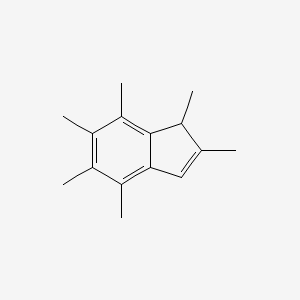
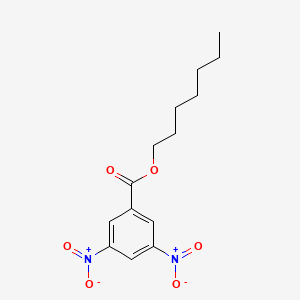

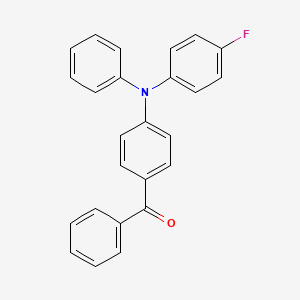
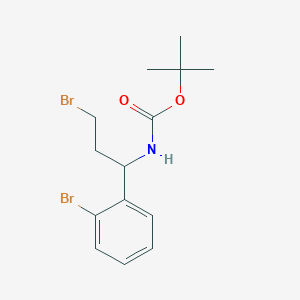
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)
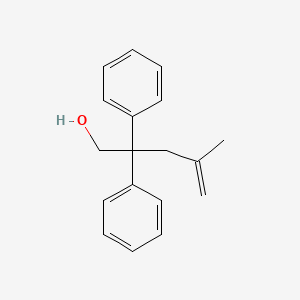
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)
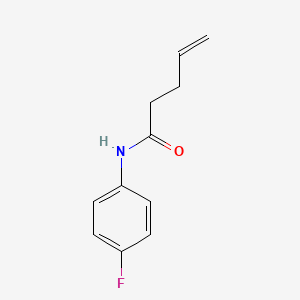
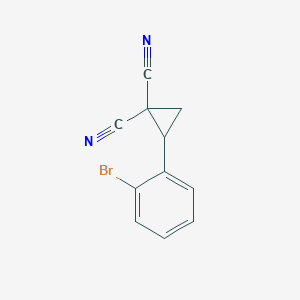
![11,22-Dibromo-18-[2,6-di(propan-2-yl)phenyl]-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B14119683.png)
